molecular formula C12H18O2 B14266003 (2R)-2-phenylhexane-1,2-diol CAS No. 183201-35-6

(2R)-2-phenylhexane-1,2-diol

Cat. No.: B14266003
CAS No.: 183201-35-6
M. Wt: 194.27 g/mol
InChI Key: IMENUYZRCQHBOW-LBPRGKRZSA-N
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Description

(2R)-2-phenylhexane-1,2-diol is an organic compound with a chiral center, making it an optically active molecule. This compound is characterized by the presence of a phenyl group attached to the second carbon of a hexane chain, which also bears two hydroxyl groups. The stereochemistry of the molecule is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-phenylhexane-1,2-diol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-phenylhexane-1,2-dione using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-phenylhexane-1,2-diol using chiral resolving agents.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale asymmetric reduction processes. These processes employ chiral catalysts and are optimized for high yield and enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-phenylhexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: 2-phenylhexane-1,2-dione or 2-phenylhexanoic acid.

    Reduction: 2-phenylhexane.

    Substitution: 2-phenylhexane-1,2-dichloride or 2-phenylhexane-1,2-dibromide.

Scientific Research Applications

(2R)-2-phenylhexane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R)-2-phenylhexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-phenylhexane-1,2-diol: The enantiomer of (2R)-2-phenylhexane-1,2-diol with different spatial arrangement.

    2-phenylhexane-1,2-dione: The oxidized form of the compound.

    2-phenylhexanoic acid: The carboxylic acid derivative.

Uniqueness

This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can lead to different biological activities and interactions compared to its (2S) enantiomer. The presence of both hydroxyl groups and a phenyl group also makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

183201-35-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(2R)-2-phenylhexane-1,2-diol

InChI

InChI=1S/C12H18O2/c1-2-3-9-12(14,10-13)11-7-5-4-6-8-11/h4-8,13-14H,2-3,9-10H2,1H3/t12-/m0/s1

InChI Key

IMENUYZRCQHBOW-LBPRGKRZSA-N

Isomeric SMILES

CCCC[C@](CO)(C1=CC=CC=C1)O

Canonical SMILES

CCCCC(CO)(C1=CC=CC=C1)O

Origin of Product

United States

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